N-cyclopentyl-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
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Overview
Description
N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide: is a complex organic compound that features a cyclopentyl group, a naphthalene ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through Friedel-Crafts acylation or alkylation reactions.
Introduction of the Pyrrolidine Ring:
Cyclopentyl Group Addition: The cyclopentyl group is then introduced through a Grignard reaction or similar organometallic reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired ethanediamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The compound can undergo substitution reactions, especially at the pyrrolidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring could facilitate π-π interactions, while the pyrrolidine ring might engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
- N-cyclopentyl-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Uniqueness
N-cyclopentyl-N’-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is unique due to the combination of its cyclopentyl, naphthalene, and pyrrolidine moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22(23(28)25-18-10-2-3-11-18)24-16-21(26-14-5-6-15-26)20-13-7-9-17-8-1-4-12-19(17)20/h1,4,7-9,12-13,18,21H,2-3,5-6,10-11,14-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWRTBSDFXIJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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